4-Bromo-3-(bromomethyl)benzoic acid
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Overview
Description
4-Bromo-3-(bromomethyl)benzoic acid is an organic compound with the molecular formula C8H6Br2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine atoms at the 4th and 3rd positions, and a carboxylic acid group at the 1st position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Safety data sheets suggest that it may have an impact on the respiratory system .
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via nucleophilic substitution pathways . The bromine atoms attached to the carbon in the benzylic position make it susceptible to reactions with nucleophiles.
Biochemical Pathways
It has been used in the chemical modification of 5,10,15,20-tetra (m -hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer . This suggests that it may play a role in photosensitization pathways.
Pharmacokinetics
Its lipophilicity and water solubility, key factors influencing bioavailability, are mentioned in some resources .
Result of Action
It has been used in the synthesis of certain compounds, indicating its potential role in chemical reactions .
Action Environment
The action of 4-Bromo-3-(bromomethyl)benzoic acid can be influenced by various environmental factors. For instance, dust formation should be avoided, and adequate ventilation should be ensured during its handling . These precautions suggest that the compound’s action, efficacy, and stability may be affected by factors such as air quality and temperature.
Biochemical Analysis
Biochemical Properties
It is known that brominated benzoic acids can participate in various biochemical reactions .
Cellular Effects
It is known that benzoic acid derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Brominated benzoic acids can participate in various chemical reactions, including free radical reactions .
Temporal Effects in Laboratory Settings
It is known that it should be stored at temperatures between 2-8°C for optimal stability .
Metabolic Pathways
It is known that benzoic acid derivatives can be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-(bromomethyl)benzoic acid can be synthesized through several methods. One common method involves the bromination of 3-(bromomethyl)benzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an organic solvent like dichloromethane or carbon tetrachloride at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(bromomethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or water, often under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Various substituted benzoic acids or benzyl derivatives.
Oxidation: 4-Bromo-3-carboxybenzoic acid or 4-bromo-3-formylbenzoic acid.
Reduction: 4-Bromo-3-(hydroxymethyl)benzoic acid or 4-bromo-3-(formyl)benzoic acid.
Scientific Research Applications
4-Bromo-3-(bromomethyl)benzoic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of polymers and materials.
Biology: In the modification of biomolecules and as a probe in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceuticals, including antihypertensive agents like eprosartan.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
4-Bromomethylbenzoic acid: Similar structure but lacks the additional bromine atom at the 3rd position.
3-Bromomethylbenzoic acid: Similar structure but lacks the bromine atom at the 4th position.
4-Bromo-3-methylbenzoic acid: Similar structure but has a methyl group instead of a bromomethyl group.
Uniqueness
4-Bromo-3-(bromomethyl)benzoic acid is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for more diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .
Properties
IUPAC Name |
4-bromo-3-(bromomethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANWDOQGUBOGDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CBr)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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